Methyl 2,6-dichlorophenoxyacetate

Description

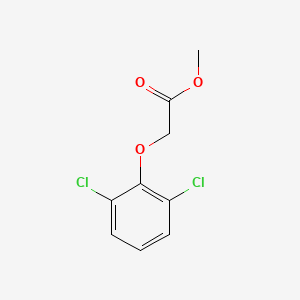

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,6-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNSKJFSXSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634040 | |

| Record name | Methyl (2,6-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1928-49-0 | |

| Record name | Methyl (2,6-dichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Methyl 2,6 Dichlorophenoxyacetate

Synthetic Pathways and Methodological Advancements

The synthesis of methyl 2,6-dichlorophenoxyacetate primarily involves the formation of its precursor, 2,6-dichlorophenoxyacetic acid, followed by esterification.

Esterification Reactions for Methyl 2,6-dichlorophenoxyacetate Formation

The direct esterification of 2,6-dichlorophenoxyacetic acid with methanol (B129727) is a common method for producing methyl 2,6-dichlorophenoxyacetate. This reaction is typically acid-catalyzed. Another approach involves the reaction of 2,6-dichlorophenoxyacetic acid with iodomethane. google.com

A different synthetic route starts with 2,6-dichlorophenol (B41786), which can be reacted with sodium methoxide (B1231860) in a toluene (B28343) solvent, followed by the addition of a mixture of methyl chloroacetate (B1199739) and toluene. google.com An alternative method involves reacting 2,6-dichlorophenol with potassium carbonate in an acetonitrile (B52724) solvent, followed by the addition of methyl bromoacetate. google.com

Precursor Synthesis Methodologies for 2,6-dichlorophenoxyacetic Acid

The synthesis of the precursor, 2,6-dichlorophenoxyacetic acid, can be achieved through several pathways. One method involves the chlorination of phenol (B47542) to produce 2,6-dichlorophenol, which is then reacted with chloroacetic acid. who.intgoogle.com Another approach is the condensation of phenol with chloroacetic acid to form phenoxyacetic acid, which is subsequently chlorinated. who.int

A method starting from cyclohexanone (B45756) involves chlorination to prepare 2,2,6,6-tetrachlorocyclohexanone. google.com This intermediate then undergoes a condensation reaction with a malonic diester, followed by dehydrochlorination, hydrolysis, and rearrangement in the presence of a base. google.com The final product is obtained after acidification and decarboxylation. google.com

Another synthetic route utilizes 2,6-dichlorotoluene (B125461) as a starting material. chemicalbook.com It is catalyzed by a complex of a transition metal and a ligand to produce 2,6-dichlorophenylacetic acid. chemicalbook.com A common method for synthesizing 2,6-dichlorophenylacetic acid involves the hydrolysis and acidification of 2,6-dichlorobenzyl nitrile. chemicalbook.com

Catalytic Approaches in Methyl 2,6-dichlorophenoxyacetate Synthesis

Catalysts play a crucial role in improving the efficiency and selectivity of the synthesis of methyl 2,6-dichlorophenoxyacetate and its precursors. For instance, the synthesis of 2,6-dichlorophenylacetic acid from 2,6-dichlorotoluene utilizes a complex catalyst formed by a transition metal, such as palladium chloride, and a ligand like Xantphos. chemicalbook.com

In the synthesis of 2,6-dichlorophenol from phenol, chlorobenzene (B131634) and N-methylaniline are used as a solvent and catalyst, respectively, leading to high yields and purity. google.com Furthermore, the use of composite catalysts like thiodiphenylamine and dimethylaminopyridine in the chlorination of phenoxyacetic acid can help to control the position of chlorination and prevent the formation of by-products such as 2,6-dichlorophenoxyacetic acid and its esters. google.com

Novel Derivatization Approaches for Methyl 2,6-dichlorophenoxyacetate

Derivatization of methyl 2,6-dichlorophenoxyacetate allows for the generation of novel compounds with tailored properties for specific research applications.

Structural Modifications for Research Probes

Structural modifications of the core methyl 2,6-dichlorophenoxyacetate structure can be employed to create research probes. These probes are valuable tools for studying biological processes and mechanisms of action. For example, the introduction of fluorescent tags or reactive groups can enable the visualization and tracking of the molecule within a biological system. While specific examples for methyl 2,6-dichlorophenoxyacetate are not detailed in the provided search results, general principles of creating research probes from similar molecules can be applied.

Targeted Analog Synthesis for Mechanistic Investigations

The synthesis of targeted analogs of methyl 2,6-dichlorophenoxyacetate is a key strategy for investigating its mechanism of action. By systematically altering different parts of the molecule, researchers can probe the structure-activity relationship and identify key functional groups responsible for its biological effects.

For instance, analogs can be synthesized by modifying the ester group, the ether linkage, or the substitution pattern on the phenyl ring. One example of a related analog synthesis involves the reaction of 2,4-dichlorophenoxyacetic acid with silver carbonate and chloromethyl benzoate (B1203000) to produce (2-(2,4-dichlorophenoxy)acetoxy)methyl benzoate. google.com Another example is the synthesis of (2-(2,6-dichlorophenoxy)acetoxy)terephthalamide. google.com These types of structural modifications can provide valuable insights into the molecular interactions and target binding of the parent compound.

Molecular Structure and Quantum Chemical Characterization of Methyl 2,6 Dichlorophenoxyacetate

Computational Chemistry Approaches to Molecular Geometry and Conformation

Computational chemistry provides powerful tools for investigating the three-dimensional arrangement of atoms in a molecule and its conformational possibilities. For molecules like Methyl 2,6-dichlorophenoxyacetate, these methods can predict stable geometries and the energetic barriers between different conformations.

Density Functional Theory (DFT) Studies of Methyl 2,6-dichlorophenoxyacetate

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. Studies on related compounds, such as phenoxyacetic acid and its chloro-derivatives, have successfully employed DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, to calculate optimized molecular geometries. nih.gov For Methyl 2,6-dichlorophenoxyacetate, it is anticipated that the presence of two chlorine atoms in the ortho positions of the phenyl ring will significantly influence the molecule's conformation.

The steric hindrance introduced by the chlorine atoms would likely force the phenoxy group to adopt a non-planar orientation relative to the acetate (B1210297) moiety to minimize repulsive interactions. This twisting would be a key feature of its geometry. The bond lengths and angles within the aromatic ring are also expected to be distorted compared to unsubstituted phenoxyacetic acid due to the electronic and steric effects of the chlorine substituents.

Table 1: Predicted Geometric and Energetic Parameters for Chloro-derivatives of Phenoxyacetic Acid (Theoretical) (Note: Data is based on studies of related phenoxyacetic acid derivatives and serves as a predictive model for Methyl 2,6-dichlorophenoxyacetate)

| Parameter | Phenoxyacetic Acid | p-chloro-phenoxyacetic acid |

| C1-O7 Bond Length (Å) | 1.373 | 1.376 |

| C8-O7 Bond Length (Å) | 1.432 | 1.431 |

| C9=O10 Bond Length (Å) | 1.213 | 1.213 |

| C9-O11 Bond Length (Å) | 1.359 | 1.359 |

| C1-O7-C8 Angle (°) | 117.8 | 117.5 |

| O7-C8-C9 Angle (°) | 108.7 | 108.8 |

| Total Energy (a.u.) | -532.08 | -991.46 |

| Source: Adapted from studies on phenoxyacetic acid and its p-chloro derivative. nih.govorientjchem.org |

Ab Initio Calculations for Electronic Structure Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for analyzing electronic structure. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used alongside DFT to study phenoxyacetic acid derivatives. orientjchem.org These calculations are crucial for accurately determining the distribution of electrons within the molecule.

For Methyl 2,6-dichlorophenoxyacetate, ab initio calculations would reveal the inductive effect of the chlorine atoms, which are strongly electron-withdrawing. This would lead to a significant polarization of the electron density in the phenyl ring, affecting the charge distribution on the carbon and hydrogen atoms. The oxygen atom of the ether linkage and the carbonyl group of the ester will also have their electron densities modulated by these substitutions.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. By analyzing the distribution of electrons and the energies of molecular orbitals, predictions can be made about how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

In the case of Methyl 2,6-dichlorophenoxyacetate, the HOMO is expected to be localized primarily on the phenoxy ring, with contributions from the ether oxygen atom. The LUMO is likely to be centered on the aromatic ring and the carbonyl group of the ester. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The electron-withdrawing chlorine atoms are predicted to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound.

Table 2: Predicted Frontier Molecular Orbital Energies for Chloro-derivatives of Phenoxyacetic Acid (Theoretical) (Note: Data is based on studies of related phenoxyacetic acid derivatives and serves as a predictive model for Methyl 2,6-dichlorophenoxyacetate)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Phenoxyacetic Acid | -6.89 | -0.87 | 6.02 |

| p-chloro-phenoxyacetic acid | -7.05 | -1.21 | 5.84 |

| Source: Adapted from studies on phenoxyacetic acid and its p-chloro derivative. nih.govorientjchem.org |

Electrostatic Potential Surface Analysis for Molecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively.

For Methyl 2,6-dichlorophenoxyacetate, the MEP surface would show a region of high negative potential around the carbonyl oxygen of the ester group, making it a likely site for interaction with electrophiles or for forming hydrogen bonds. The chlorine atoms, despite being electronegative, would also influence the potential around the aromatic ring, creating a more complex electrostatic landscape compared to the parent compound. The regions around the hydrogen atoms of the phenyl ring would exhibit a positive electrostatic potential.

Advanced Spectroscopic Methodologies for Structural Elucidation

While computational methods provide theoretical insights, experimental spectroscopic techniques are essential for confirming the molecular structure. Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide characteristic fingerprints of a molecule.

Theoretical calculations of vibrational frequencies using DFT methods can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. nih.gov For Methyl 2,6-dichlorophenoxyacetate, characteristic IR absorption bands would be expected for the C=O stretching of the ester group, the C-O-C stretching of the ether linkage, and the C-Cl stretching vibrations.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated ¹H and ¹³C NMR spectra would predict distinct chemical shifts for the protons and carbons of the aromatic ring, the methylene (B1212753) group, and the methyl group of the ester, which would be influenced by the presence and position of the chlorine atoms.

Principles of Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational and rotational energy levels. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where each absorption peak corresponds to a specific vibrational mode.

Raman spectroscopy, on the other hand, is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. For a vibrational mode to be Raman active, it must cause a change in the molecule's polarizability. The Raman spectrum plots the intensity of the scattered light versus the Raman shift (in cm⁻¹), which is the difference in wavenumber between the incident and scattered light.

Together, IR and Raman spectroscopy provide a more complete picture of a molecule's vibrational framework. By analyzing the frequencies, intensities, and shapes of the peaks in both spectra, and often with the aid of computational chemistry, scientists can assign specific vibrations to different functional groups and parts of the molecule, such as C-H stretches, C=O stretches, and aromatic ring vibrations. This detailed vibrational analysis helps to confirm the molecular structure and provides insights into bonding and conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific atomic nuclei, most commonly protons (¹H NMR) and carbon-13 (¹³C NMR).

The principle of NMR is based on the quantum mechanical property of atomic nuclei with a non-zero spin, which behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. In an NMR experiment, the sample is irradiated with radiofrequency pulses, causing the nuclei to absorb energy and transition to the higher energy state (a phenomenon known as resonance). When the nuclei relax back to the lower energy state, they emit a signal that is detected and converted into an NMR spectrum.

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), typically reported in parts per million (ppm). Electrons surrounding a nucleus shield it from the external magnetic field, so differences in electron density due to neighboring atoms and functional groups cause nuclei in different environments to resonate at different frequencies. The number of signals in an NMR spectrum indicates the number of chemically non-equivalent nuclei. The integration (area under the peak) of a ¹H NMR signal is proportional to the number of protons it represents. Furthermore, spin-spin coupling between adjacent nuclei causes signals to split into multiplets, providing valuable information about the connectivity of atoms in the molecule.

Specific ¹H and ¹³C NMR spectroscopic data for Methyl 2,6-dichlorophenoxyacetate are not available in the public scientific literature.

Mass Spectrometry Techniques for Molecular Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and for deducing its molecular structure by analyzing the fragmentation patterns of the molecule.

The process begins with the ionization of the sample molecules in the ion source of the mass spectrometer. A common method for this is electron ionization (EI), where the sample is bombarded with a high-energy electron beam. This typically dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral molecules.

These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value usually corresponds to the molecular ion, providing the molecular weight of the compound. The various other peaks in the spectrum represent the different fragment ions. By analyzing the mass differences between the fragments and the molecular ion, chemists can piece together the structure of the original molecule. The fragmentation pattern is often unique to a specific compound and can serve as a molecular fingerprint.

A detailed mass spectrum and analysis of the fragmentation pattern for Methyl 2,6-dichlorophenoxyacetate are not currently available in the reviewed scientific databases and literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Methyl 2,6 Dichlorophenoxyacetate Analogues

Theoretical Frameworks for SAR/QSAR Analysis of Aryloxyacetate Derivatives

The foundational concept of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. gardp.org By systematically modifying parts of a molecule, researchers can identify which chemical groups, or "pharmacophores," are essential for its biological function and which are detrimental. gardp.org This qualitative understanding allows medicinal chemists to design new analogues with potentially enhanced activity or improved properties. gardp.org

QSAR extends this concept by correlating biological activity with measurable physicochemical properties of the compounds. longdom.orgsrmist.edu.in The goal is to develop a mathematical model that can quantitatively predict the activity of new, unsynthesized compounds. libretexts.orglongdom.org This data-driven approach is crucial for prioritizing which molecules to synthesize and test, thereby saving time and resources. optibrium.com

For aryloxyacetate derivatives like methyl 2,6-dichlorophenoxyacetate, QSAR models typically take the form of a mathematical equation: Biological Activity = f(physicochemical properties and/or structural properties) + error libretexts.org

The properties used as predictors in these models are calculated or experimentally determined descriptors that characterize the molecule in several ways. libretexts.org These descriptors generally fall into three main categories:

| Parameter Category | Description | Examples Relevant to Aryloxyacetates |

| Electronic Parameters | Describe the electronic aspects of the molecule, influencing how it interacts with a biological target. srmist.edu.in | Hammett constant (σ), Dipole moment, Electrostatic potentials. srmist.edu.in |

| Steric Parameters | Relate to the size and shape of the molecule, which determines how well it fits into a receptor site. srmist.edu.in | Taft's constant (Es), Molar refractivity, Topological indices. srmist.edu.innih.gov |

| Hydrophobic Parameters | Quantify the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. srmist.edu.in | Partition coefficient (logP), Pi (π) substituent constant. researchgate.net |

By analyzing these parameters across a series of aryloxyacetate analogues, researchers can build robust 2D-QSAR or 3D-QSAR models. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the three-dimensional structure of the molecules, providing a more detailed understanding of the steric and electrostatic fields around the compounds that are favorable or unfavorable for activity. mdpi.com

Computational Modeling for Potential Bioactivity Prediction

Computational modeling has become an indispensable tool in the study of SAR and QSAR, allowing for the high-efficiency prediction of activities and properties of potential new compounds. acs.org

Ligand-based drug design (LBDD) is a strategy used when the three-dimensional structure of the biological target is unknown. nih.govnih.govgardp.org This approach relies on the knowledge of molecules that are known to interact with the target. gardp.org The underlying principle is that molecules with similar structures are likely to have similar biological activities. nih.gov

For methyl 2,6-dichlorophenoxyacetate analogues, LBDD involves studying a set of known active and inactive compounds to build a model that defines the key structural requirements for bioactivity. gardp.org QSAR and pharmacophore modeling are the most important and widely used tools in ligand-based drug design. nih.govnih.gov By analyzing the shared features of active molecules, researchers can design new analogues that possess these critical characteristics, thereby increasing the probability of discovering potent compounds. mdpi.com

The integration of machine learning (ML) has significantly advanced the field of QSAR. acs.org Traditional QSAR models often rely on linear regression, but ML algorithms can capture complex, non-linear relationships between molecular structure and activity. acs.orgmdpi.com This is particularly useful for large and diverse datasets of chemical compounds. acs.org

Machine learning models are trained on datasets of compounds with known activities to learn the intricate patterns that confer bioactivity. optibrium.combohrium.com Once trained, these models can be used to predict the activity of new, untested molecules with a certain level of confidence. optibrium.com This allows for the rapid virtual screening of large chemical libraries. mdpi.com

Several ML algorithms are commonly applied in QSAR studies for predicting the activity of herbicides and other bioactive molecules: springernature.com

| Machine Learning Algorithm | Description | Application in Activity Prediction |

| Random Forest (RF) | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. researchgate.net | Used to build predictive models for herbicide classification based on their modes of action and selectivity. researchgate.net |

| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data points into different classes. | Can be used to create classification models that are as accurate as other ML algorithms. acs.org |

| Deep Neural Networks (DNN) / Deep Learning | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input. acs.org | Particularly effective for handling large and sparse datasets, improving the accuracy of selecting active molecules for screening. optibrium.com Can leverage data from related species to predict activity against a target species. optibrium.com |

| Genetic Partial Least-Squares (G/PLS) | A hybrid method that uses a genetic algorithm to select the most relevant variables for a partial least-squares regression model. | Used to generate statistically significant 3D-QSAR models for inhibitors of specific biological targets. rsc.org |

These ML-based QSAR models have shown better predictive performance compared to traditional QSAR methods, especially when dealing with complex biological data. optibrium.com

Pharmacophore Modeling for Hypothetical Biological Interactions

Pharmacophore modeling is a central component of ligand-based drug design. dovepress.com A pharmacophore is defined as the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and trigger a response. researchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.netwustl.edu

In the absence of a known receptor structure for methyl 2,6-dichlorophenoxyacetate and its analogues, pharmacophore models can be generated by aligning a set of active molecules and extracting their common chemical features. mdpi.com This process generates a hypothesis about the key interaction points necessary for binding to the hypothetical target. researchgate.net

The resulting pharmacophore model serves as a 3D query for virtual screening of chemical databases to identify new molecules that fit the model and are therefore likely to be active. dovepress.com It can also guide the structural modification of existing leads to better match the pharmacophoric features, thus optimizing their potency and selectivity. dovepress.com The development of a robust pharmacophore model is a critical step in understanding the hypothetical biological interactions of a compound series and in designing novel, more effective analogues. researchgate.net

Environmental Fate and Behavior of Methyl 2,6 Dichlorophenoxyacetate: Methodological Research

Degradation Pathways and Transformation Mechanisms in Environmental Compartments

A comprehensive understanding of a compound's degradation involves detailed studies of its chemical and biological breakdown processes.

Hydrolysis Kinetics and Product Characterization

Hydrolysis is a key chemical degradation process for many esters in aqueous environments. The rate of this reaction (kinetics) is influenced by factors such as pH and temperature. For instance, studies on the related compound 2,4-D have shown that its hydrolysis is pH-dependent. researchgate.net The hydrolysis of Methyl 2,6-dichlorophenoxyacetate would be expected to yield 2,6-dichlorophenoxyacetic acid and methanol (B129727). However, without specific experimental data, the kinetics and the precise characterization of any other potential hydrolysis products under various environmental conditions remain unknown.

Photolysis Mechanisms under Simulated Environmental Conditions

Photolysis, or degradation by sunlight, can be a significant dissipation pathway for chemicals in the environment. This process can involve direct absorption of light by the molecule or indirect reactions with other light-activated substances in the environment. While the main photolysis mechanisms for various classes of pesticides have been reviewed, specific studies detailing the photolytic breakdown of Methyl 2,6-dichlorophenoxyacetate, its quantum yield, and the identity of its photoproducts under simulated environmental conditions are not present in the current body of scientific literature. researchgate.net

Biodegradation Processes and Microbial Catalysis

The breakdown of organic compounds by microorganisms is a crucial component of their environmental fate. This process can lead to the complete mineralization of a compound into carbon dioxide, water, and mineral salts.

In many bacteria, the initial step in the degradation of phenoxyacetic acid herbicides is catalyzed by specific enzymes, such as α-ketoglutarate-dependent dioxygenases. These enzymes are responsible for cleaving the ether bond of the herbicide. While the biotransformation of other complex chlorinated aromatic compounds has been studied, identifying the specific enzymes and metabolic pathways involved in the breakdown of Methyl 2,6-dichlorophenoxyacetate requires targeted research that has not yet been published. nih.gov

The composition and activity of microbial communities can significantly influence the rate and extent of a chemical's biodegradation. Studies on other pollutants have shown that the introduction of a contaminant can lead to shifts in the microbial population, favoring the growth of species capable of utilizing the compound as a source of carbon and energy. mdpi.comnih.gov However, there are no available studies that have investigated the specific microbial community dynamics during the degradation of Methyl 2,6-dichlorophenoxyacetate in soil or water.

Transport and Distribution Modeling in Environmental Systems

Predicting the movement and final destination of a chemical in the environment is a key aspect of risk assessment. This is often accomplished through the use of computer models that simulate transport and distribution based on the chemical's properties and environmental parameters. The development and validation of such models for Methyl 2,6-dichlorophenoxyacetate are contingent on the availability of fundamental data regarding its adsorption to soil particles, water solubility, and persistence, none of which are currently available in the scientific literature.

Soil Adsorption and Leaching Studies

The behavior of Methyl 2,6-dichlorophenoxyacetate in the terrestrial environment is largely governed by its interaction with soil particles and its potential for downward movement, or leaching, into groundwater. Research into the soil adsorption and leaching of analogous compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provides valuable insights into the potential behavior of its methyl ester derivative.

Soil adsorption is a critical process that influences a chemical's mobility and bioavailability. researchgate.net The extent of adsorption is dependent on various soil properties, including organic matter content, clay content, and pH. nih.govscialert.net Studies on 2,4-D have shown that soil organic matter is a primary factor influencing its sorption. researchgate.net For instance, soils with higher organic matter content, such as peat soil, exhibit a greater capacity for adsorption compared to soils with lower organic matter, like sandy soils. researchgate.net The relationship between the amount of a chemical sorbed by the soil and its concentration in the soil solution at equilibrium is described by sorption isotherms. researchgate.net

The pH of the soil also plays a significant role in the adsorption of phenoxyacetic acid herbicides. scialert.net As weak acids, their charge and, consequently, their interaction with soil colloids are pH-dependent. Adsorption of these compounds tends to be higher in acidic soils and decreases as the pH increases. scialert.net

Leaching is the process by which a substance moves through the soil profile with percolating water. The potential for a compound to leach is inversely related to its adsorption to soil particles. Compounds that are weakly adsorbed are more likely to be mobile and leach into lower soil horizons and potentially into groundwater. nih.gov Leaching studies conducted in soil columns have demonstrated that the mobility of phenoxyacetic acid herbicides can be influenced by soil texture and the presence of organic matter. nih.gov The addition of organic matter to soil has been shown to decrease the leaching rate of these herbicides. nih.gov

| Factor | Influence on Adsorption | Influence on Leaching |

| Soil Organic Matter | Higher organic matter content generally leads to increased adsorption. researchgate.net | Increased adsorption reduces the potential for leaching. nih.gov |

| Soil pH | Adsorption is typically higher in acidic soils and decreases with increasing pH. scialert.net | Lower adsorption at higher pH can increase the potential for leaching. |

| Clay Content | Higher clay content can contribute to increased adsorption. researchgate.net | Increased adsorption by clay particles reduces mobility and leaching. |

| Soil Texture | Finer textured soils (e.g., clay loam) may exhibit higher adsorption than coarse-textured soils (e.g., sand). scialert.net | Leaching can be slower in finer textured soils due to lower water permeability and higher adsorption. nih.gov |

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state, allowing it to enter the atmosphere. The potential for a chemical to volatilize is determined by its vapor pressure. Once in the atmosphere, compounds can be transported over short or long distances, depending on their chemical stability and atmospheric conditions.

For herbicides similar to Methyl 2,6-dichlorophenoxyacetate, such as 2,4-D, atmospheric transport can occur through various mechanisms. These include volatilization from treated surfaces and transport adsorbed to atmospheric particles. researchgate.net The atmospheric concentrations and deposition rates of these compounds are influenced by factors such as temperature, wind speed, and sunlight, which can lead to their breakdown. researchgate.net

Long-range atmospheric transport is a significant concern for persistent organic pollutants (POPs), as it can lead to their deposition in remote ecosystems far from their original source. copernicus.org Models like the Danish Eulerian Hemispheric Model (DEHM-POP) have been developed to simulate the atmospheric transport and deposition of such compounds. copernicus.org These models account for processes like deposition and re-emission, which can result in a "multi-hop" transport phenomenon. copernicus.org

Aquatic Mobility and Sediment Interaction Assessment

When Methyl 2,6-dichlorophenoxyacetate enters aquatic systems, its fate is determined by its mobility in the water column and its interaction with sediments. The high water solubility of related compounds like 2,4-D suggests a potential for significant mobility in water. mdpi.com

Analytical Methodologies for Environmental Monitoring of Methyl 2,6-dichlorophenoxyacetate

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of Methyl 2,6-dichlorophenoxyacetate in various environmental matrices. These methods typically involve an extraction and cleanup step to isolate the target analyte from the complex sample matrix, followed by instrumental analysis for detection and quantification.

Extraction and Cleanup Procedures for Complex Environmental Matrices

The first step in analyzing environmental samples for trace organic compounds is the extraction of the analyte from the sample matrix, which can be water, soil, or sediment. For water samples, a common technique is solid-phase extraction (SPE). epa.gov This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted from the cartridge with a small volume of an organic solvent. epa.gov Variations in SPE columns may influence the elution profile, necessitating method standardization. epa.gov

For more complex matrices like soil and sediment, more rigorous extraction techniques such as pressurized liquid extraction or microwave-assisted extraction may be employed. Following extraction, a cleanup step is often necessary to remove interfering co-extractives that could affect the subsequent analysis.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Environmental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques used for the separation, identification, and quantification of organic compounds in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. For phenoxyacetic acid herbicides, a derivatization step to convert them into their more volatile methyl esters is often performed prior to GC-MS analysis. gcms.cz The gas chromatograph separates the components of the sample mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification. nih.govphenomenex.com The use of selected ion monitoring (SIM) mode in GC-MS can significantly enhance the sensitivity of the analysis. gcms.cznih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of polar and non-volatile compounds, which may not be amenable to GC analysis without derivatization. epa.gov LC-MS/MS, which involves two stages of mass analysis, offers very high selectivity and sensitivity for detecting low concentrations of analytes in complex matrices. epa.gov Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be employed depending on the analyte's properties. epa.gov

| Technique | Principle | Advantages for Analysis | Typical Analytes |

| GC-MS | Separates volatile compounds in a gas stream, followed by mass analysis. phenomenex.com | High resolution, good for volatile and semi-volatile compounds. gcms.cznih.gov | Volatile organic compounds, pesticides (often after derivatization). gcms.cz |

| LC-MS/MS | Separates compounds in a liquid stream, followed by tandem mass analysis. epa.gov | High sensitivity and selectivity, suitable for polar and non-volatile compounds without derivatization. epa.gov | Polar herbicides, pharmaceuticals, and their metabolites. epa.gov |

Spectroscopic Detection Methods in Environmental Samples

While chromatographic techniques coupled with mass spectrometry are the most common methods for the quantitative analysis of trace organic contaminants, spectroscopic methods can also play a role, particularly in screening and specialized applications.

For instance, research has explored the use of ambient plasma mass spectrometry for the quantification of 2,4-D in water samples. nih.gov This approach, when combined with selective extraction using molecularly imprinted polymers, has shown the potential to significantly improve detection limits. nih.gov Other novel approaches include the development of electrochemical sensors and digital image colorimetry for the detection of phenoxy herbicides. researchgate.net

Mechanistic Investigations of Methyl 2,6 Dichlorophenoxyacetate Interactions with Biological Systems Non Human, Non Clinical Focus

Enzyme-Ligand Interaction Studies (Theoretical and In Vitro Methodologies)

The interaction of a small molecule with specific enzymes is often the initiating step in a cascade of biological effects. For synthetic auxins, binding to specific receptor proteins is crucial for their herbicidal action. Theoretical and in vitro studies, while not extensively focused on Methyl 2,6-dichlorophenoxyacetate, provide a framework for understanding its likely behavior.

Molecular Docking and Dynamics Simulations for Binding Affinity Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as Methyl 2,6-dichlorophenoxyacetate, and a target protein. In the context of auxin mimics, the primary targets are the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins, which are key components of the auxin co-receptor complex.

While specific molecular docking studies on Methyl 2,6-dichlorophenoxyacetate are not widely published, the well-established structure-activity relationships for phenoxyacetic acids provide a strong basis for prediction. The binding pocket of TIR1/AFB proteins has a specific conformation that accommodates the carboxyl group and the aromatic ring of active auxins like IAA and 2,4-D. The precise positioning of the chlorine atoms on the phenoxy ring is critical for a stable and effective interaction.

It is hypothesized that the 2,6-dichloro substitution pattern of Methyl 2,6-dichlorophenoxyacetate sterically hinders its ability to fit optimally within the binding pocket of TIR1/AFB receptors. This steric clash would likely result in a significantly lower binding affinity compared to the 2,4-dichloro isomer.

Table 1: Predicted Binding Affinity of Phenoxyacetate Isomers with TIR1/AFB Receptors (Hypothetical)

| Compound | Predicted Binding Affinity | Rationale |

| 2,4-Dichlorophenoxyacetic acid | High | Optimal fit in the binding pocket, allowing for key interactions. |

| Methyl 2,6-dichlorophenoxyacetate | Very Low to Negligible | Steric hindrance from the chlorine atom at the 6-position prevents proper orientation and binding. |

| Indole-3-acetic acid (IAA) | High | Natural ligand, serves as the benchmark for binding. |

Structure-Based Design of Potential Modulators

The principles of structure-based design, which utilize the three-dimensional structure of a target protein to design novel ligands, further support the predicted inactivity of Methyl 2,6-dichlorophenoxyacetate as an auxin mimic. The design of effective synthetic auxins has historically relied on maintaining the key structural features necessary for binding to the TIR1/AFB co-receptor complex.

The lack of significant auxin-like activity from 2,6-disubstituted phenoxyacetic acids has, in fact, been a guiding principle in the development of active herbicides. The focus has been on substitution patterns (like 2,4-dichloro) that enhance binding affinity and subsequent biological response. Therefore, from a structure-based design perspective, Methyl 2,6-dichlorophenoxyacetate would be considered a negative control or an example of a structure to avoid when designing potent auxin agonists.

Cellular and Subcellular Target Identification Methodologies

Identifying the cellular and subcellular targets of a compound is essential to understanding its mechanism of action. For active synthetic auxins, the primary targets are located in the nucleus, where they initiate changes in gene expression.

Given the predicted low binding affinity of Methyl 2,6-dichlorophenoxyacetate for the TIR1/AFB receptors, it is unlikely to have specific, high-affinity cellular targets that would lead to a significant biological response. Methodologies used to identify such targets, such as affinity chromatography-mass spectrometry or the use of fluorescently tagged ligands, would likely yield negative results for this compound in the context of auxin signaling. Studies using fluorescent auxin analogs have shown that different auxin species can associate with different subcellular compartments, such as the endoplasmic reticulum and the tonoplast. However, these studies have focused on active auxins, and similar investigations with Methyl 2,6-dichlorophenoxyacetate are lacking.

Molecular Pathways of Action and Signal Transduction (Hypothetical Mechanisms)

The molecular pathways initiated by active auxins are well-characterized and involve a cascade of events leading to changes in gene expression and ultimately, plant growth and development. The inability of Methyl 2,6-dichlorophenoxyacetate to effectively mimic auxin at the molecular level means it is not expected to trigger these pathways.

Auxin Mimicry Mechanisms and Molecular Basis (if applicable to 2,6-isomer structural class)

Auxin mimicry by synthetic compounds like 2,4-D is dependent on their ability to bind to the TIR1/AFB co-receptor complex, which then targets Aux/IAA transcriptional repressor proteins for degradation by the 26S proteasome. xtbg.ac.cn This degradation releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes. xtbg.ac.cn

The structural configuration of 2,6-dichlorophenoxyacetic acid is not conducive to this initial binding event. The presence of a chlorine atom at the 6-position of the phenoxy ring is known to be detrimental to auxin activity. This is in stark contrast to the 2,4-disubstitution pattern which is a hallmark of many active phenoxyacetic acid herbicides. Therefore, Methyl 2,6-dichlorophenoxyacetate is not considered an effective auxin mimic.

Receptor Binding Assay Methodological Considerations

Receptor binding assays are crucial for quantifying the interaction between a ligand and its receptor. In the context of auxins, these assays often utilize techniques like surface plasmon resonance (SPR) to measure the binding kinetics of a compound to purified TIR1/AFB proteins.

Were Methyl 2,6-dichlorophenoxyacetate to be tested in such an assay, it would be expected to show very weak or no binding to TIR1/AFB proteins, especially when compared to potent auxins like IAA or 2,4-D. This lack of binding would be the primary molecular explanation for its inactivity as an auxin mimic.

Advanced Analytical Methods for Detection and Quantification of Methyl 2,6 Dichlorophenoxyacetate

Chromatographic Separations with High Resolution

Chromatographic techniques are fundamental to the separation and analysis of Methyl 2,6-dichlorophenoxyacetate from complex mixtures. The high resolution offered by these methods allows for the precise identification and quantification of the analyte.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Methyl 2,6-dichlorophenoxyacetate. Its purity is often assessed and certified using GC, with typical commercial grades reaching a purity of 98.5% or higher as determined by this method. thermofisher.comfishersci.fi

For the analysis of phenoxyacetic acid esters, a common approach involves using a fused-silica capillary column. nih.gov A non-polar or semi-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is often suitable for separating these types of compounds. thermofisher.com The instrument is typically equipped with a selective detector to enhance sensitivity and reduce interferences. Commonly used detectors include the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like Methyl 2,6-dichlorophenoxyacetate, and the Flame Ionization Detector (FID), which provides a robust and linear response. thermofisher.comepa.gov Mass spectrometry (MS) can also be coupled with GC (GC-MS), providing both high sensitivity and definitive identification based on the mass spectrum of the compound. thermofisher.com

A typical GC analysis would involve dissolving the sample in a suitable organic solvent, such as isooctane (B107328) or methylene (B1212753) chloride, followed by injection into the GC system. thermofisher.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

Table 1: Illustrative GC Parameters for Phenoxyacetate Ester Analysis

| Parameter | Typical Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl methylpolysiloxane |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 4 min) |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This table presents a hypothetical set of parameters based on methods for similar compounds and is for illustrative purposes.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)

For non-volatile or thermally labile compounds, and for enhanced sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. While direct applications for Methyl 2,6-dichlorophenoxyacetate are not widely published, methods for the broader class of phenoxyacetic acid herbicides are well-established and directly applicable. nih.gov These methods often utilize a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer.

The analysis by LC-MS/MS typically involves a C18 or similar reversed-phase column to separate the analytes. ubbcluj.ro The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov Electrospray ionization (ESI) is a common ionization technique for this class of compounds, and it can be operated in either positive or negative ion mode, depending on the analyte's structure. nih.gov For Methyl 2,6-dichlorophenoxyacetate, positive ion mode would likely be effective due to the potential for protonation. Detection is achieved through Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. ubbcluj.ro

Table 2: Representative LC-MS/MS Parameters for Phenoxyacetic Acid Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase, 2.1 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 0.35 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

This table is a composite based on established methods for related herbicide analysis and serves as a guide. ubbcluj.ro

Spectroscopic Detection and Quantification Techniques

Spectroscopic methods are invaluable for both the quantification and structural elucidation of Methyl 2,6-dichlorophenoxyacetate.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry can be a straightforward and cost-effective method for determining the concentration of Methyl 2,6-dichlorophenoxyacetate in solution. The presence of the dichlorinated phenyl ring constitutes a chromophore that absorbs ultraviolet radiation. Theoretical calculations for similar phenoxyacetic acid derivatives suggest that these compounds exhibit strong π →π * transitions in the UV-visible region. nih.gov

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for Methyl 2,6-dichlorophenoxyacetate would need to be determined experimentally but is expected to be in the UV range. Once the calibration curve is established, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the curve. The choice of solvent is important, as it can influence the λmax; common solvents for UV-Vis analysis include ethanol, methanol, and hexane. researchgate.net

Nuclear Magnetic Resonance (NMR) for Purity Assessment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural confirmation and purity assessment of Methyl 2,6-dichlorophenoxyacetate. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

In the ¹H NMR spectrum, the protons of the methyl ester group would appear as a singlet, while the methylene protons would also produce a singlet. The aromatic protons on the dichlorophenyl ring would exhibit a characteristic splitting pattern (a triplet and a doublet) based on their coupling with each other. The integration of these signals would correspond to the number of protons in each environment, confirming the structure.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal, including the carbonyl carbon of the ester, the carbons of the methyl and methylene groups, and the carbons of the aromatic ring. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Purity can be assessed by the absence of signals from impurities. If impurities are present, their characteristic peaks can often be identified and, in some cases, quantified relative to the main compound.

Electrochemical Methods for Compound Analysis

Electrochemical methods offer a sensitive and often rapid means of analysis. While direct electrochemical analysis of Methyl 2,6-dichlorophenoxyacetate may not be common, methods developed for the parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D), provide a basis for a potential analytical approach. scielo.org.za

One such approach involves the indirect determination of the compound. For instance, the ester could be hydrolyzed to its corresponding carboxylic acid, 2,6-dichlorophenoxyacetic acid. This acid, or its nitrated derivative, can then be analyzed using techniques like differential pulse voltammetry (DPV) at a modified electrode, such as a bismuth film-modified screen-printed carbon electrode. scielo.org.za The electrochemical response, typically a peak current, would be proportional to the concentration of the electroactive species.

The development of a direct electrochemical method for Methyl 2,6-dichlorophenoxyacetate would require investigation into its redox properties at various electrode surfaces and in different supporting electrolytes. The feasibility would depend on whether the ester group or the chlorinated phenyl ring can be oxidized or reduced within a practical potential window.

Voltammetric Techniques for Redox Characterization

Voltammetric techniques are powerful electrochemical methods for characterizing the redox (reduction-oxidation) properties of chemical compounds. These techniques involve applying a varying potential to an electrode and measuring the resulting current, which provides information about the electrochemical reactions occurring at the electrode surface.

Cyclic Voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of compounds. In a typical CV experiment, the potential is swept linearly from a starting potential to a final potential and then back to the start. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the potentials at which a compound is oxidized or reduced.

For instance, in studies of 2,4-D, cyclic voltammetry has been employed to characterize its electrochemical response at different types of electrodes. scielo.org.za Although 2,4-D itself may not be electroactive within the typical potential window of some electrodes, it can be converted into an electroactive form, such as a nitrated derivative, which then exhibits distinct reduction peaks. scielo.org.za For example, the cyclic voltammogram of nitrated 2,4-D at a bismuth film-modified screen-printed carbon electrode (BiFE-SPCE) shows reduction peaks that are not present for the unmodified electrode, indicating the electrochemical activity of the nitrated compound. scielo.org.za

The characteristics of the voltammetric peaks, such as their position (potential) and height (current), provide valuable information. The peak potential can indicate the ease of oxidation or reduction, while the peak current is often proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Table 1: Illustrative Voltammetric Data for the Analysis of a Related Dichlorophenoxyacetic Acid Derivative (Nitrated 2,4-D)

| Parameter | Value | Electrode System | Reference |

| Reduction Peak Potential | -300 to -500 mV | Bismuth Film-Modified Screen-Printed Carbon Electrode (BiFE-SPCE) | scielo.org.za |

| Linear Concentration Range | 11.1 to 74.3 µM | Bismuth Film-Modified Screen-Printed Carbon Electrode (BiFE-SPCE) | scielo.org.za |

| Limit of Detection (LOD) | 3.15 µM | Bismuth Film-Modified Screen-Printed Carbon Electrode (BiFE-SPCE) | scielo.org.za |

| Limit of Quantification (LOQ) | 10.5 µM | Bismuth Film-Modified Screen-Printed Carbon Electrode (BiFE-SPCE) | scielo.org.za |

This data is for nitrated 2,4-dichlorophenoxyacetic acid and serves as an illustrative example for the potential analysis of Methyl 2,6-dichlorophenoxyacetate.

Electrochemical Oxidation/Reduction Studies for Degradation Pathway Elucidation

Electrochemical oxidation and reduction studies are instrumental in understanding the degradation pathways of organic pollutants like "Methyl 2,6-dichlorophenoxyacetate". These methods can be used to break down the molecule and identify the resulting transformation products, providing critical information on its environmental fate.

Anodic oxidation, a common electrochemical degradation technique, involves the generation of powerful oxidizing species, such as hydroxyl radicals (•OH), at the surface of an anode. These radicals can then attack and break down the target organic molecule. The efficiency of this process depends on several factors, including the anode material, applied current density, pH of the solution, and the presence of supporting electrolytes.

Studies on the electrochemical degradation of 2,4-D have demonstrated the effectiveness of this approach. scispace.comrsc.org Using advanced electrode materials like boron-doped diamond (BDD) or lead dioxide (PbO2), researchers have achieved high degradation and mineralization efficiencies for 2,4-D. scispace.comrsc.org Mineralization refers to the complete conversion of the organic compound to simple inorganic species like CO2, H2O, and chloride ions.

The degradation pathway of 2,4-D has been proposed to involve several steps, including the cleavage of the ether bond, hydroxylation of the aromatic ring, and subsequent ring-opening, eventually leading to the formation of short-chain carboxylic acids and finally, complete mineralization. rsc.org It is plausible that "Methyl 2,6-dichlorophenoxyacetate" would undergo a similar degradation pathway, initiated by the cleavage of the ester group or the ether linkage, followed by dechlorination and aromatic ring opening.

The effectiveness of the electrochemical degradation can be monitored by measuring parameters such as the decrease in the concentration of the parent compound, the reduction in Chemical Oxygen Demand (COD), and the removal of Total Organic Carbon (TOC).

Table 2: Illustrative Electrochemical Degradation Efficiency for a Related Dichlorophenoxyacetic Acid (2,4-D)

| Parameter | Condition | Degradation Efficiency | Electrode System | Reference |

| 2,4-D Degradation | Optimum conditions in 3D electrode reactor | 93.5% | Graphite (B72142)/β-PbO2 anode | scispace.com |

| COD Removal | Optimum conditions in 3D electrode reactor | - | Graphite/β-PbO2 anode | scispace.com |

| Mineralization | - | Low, requiring subsequent biological treatment for complete mineralization | Graphite felt electrode | researchgate.net |

| Biodegradability Improvement (BOD5/COD ratio) | After electrochemical pre-treatment | Increased from 0.04 to 0.25 | Bare graphite felt | researchgate.net |

This data is for 2,4-dichlorophenoxyacetic acid and serves as an illustrative example for the potential degradation of Methyl 2,6-dichlorophenoxyacetate.

By identifying the intermediate products formed during the electrochemical process, a detailed degradation pathway can be constructed. This information is invaluable for assessing the environmental impact of the compound and for developing effective remediation strategies.

Q & A

Basic: What are the common synthetic routes for Methyl 2,6-dichlorophenoxyacetate, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves esterification of 2,6-dichlorophenol with methyl chloroacetate. One method uses sodium methoxide in methanol as a base to deprotonate the phenol, followed by nucleophilic substitution with methyl chloroacetate under reflux conditions . Alternative routes employ concentrated sulfuric acid as a catalyst, where 2,6-dichlorophenol is refluxed with methyl chloroacetate in methanol for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . To ensure purity:

- Monitor reaction completion via thin-layer chromatography (TLC) .

- Purify the crude product through solvent recrystallization (e.g., ethanol) to remove unreacted starting materials.

- Characterize using NMR (¹H/¹³C) for structural confirmation and GC-MS or HPLC for purity assessment (>98%) .

Basic: What analytical techniques are recommended for characterizing Methyl 2,6-dichlorophenoxyacetate in laboratory settings?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 3.8–4.2 ppm for methyl ester groups; δ 6.8–7.2 ppm for aromatic protons) and ¹³C NMR for backbone confirmation .

- Mass Spectrometry (MS): Electron ionization (EI-MS) to confirm molecular ion peaks (e.g., m/z 233 for [M+H]⁺) .

- Infrared Spectroscopy (IR): Peaks at ~1740 cm⁻¹ (C=O ester stretch) and ~1250 cm⁻¹ (C-O ester linkage) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 220–280 nm) for quantification in complex matrices .

Advanced: How do electrochemical oxidation parameters influence the degradation efficiency and byproduct formation of Methyl 2,6-dichlorophenoxyacetate?

Methodological Answer:

Electrochemical degradation efficiency depends on:

- Anode Material: BDD (Boron-Doped Diamond) anodes show broader potential windows, increasing hydroxyl radical (•OH) generation for cleavage of aromatic rings. However, SnO₂/Sb anodes may reduce parasitic oxygen evolution, improving Faraday efficiency (FE >80%) .

- Current Density: Higher current densities (e.g., 20–50 mA/cm²) enhance degradation rates but may increase energy costs.

- pH and Electrolyte: Neutral pH with Na₂SO₄ electrolytes minimizes side reactions.

- Byproducts: Monitor intermediates like 2,6-dichlorophenol and chlorinated carboxylic acids via LC-MS/MS . Optimize cell design (e.g., membrane-separated compartments) to prevent reductive byproducts .

Advanced: What microbial strains or enzymatic pathways are involved in the aerobic biodegradation of chlorinated phenoxyacetates, and how can they be optimized?

Methodological Answer:

- Key Microbes: Alcaligenes eutrophus JMP134 utilizes the tfdA gene encoding 2,4-dichlorophenoxyacetate monooxygenase, which may also act on 2,6-dichloro derivatives . Ralstonia sp. RK1 degrades 2,6-dichlorophenol via meta-cleavage pathways .

- Enzymatic Pathways:

- Optimization Strategies:

Basic: What are the key considerations in designing a reaction for esterification to synthesize Methyl 2,6-dichlorophenoxyacetate?

Methodological Answer:

- Catalyst Selection: Sodium methoxide (NaOCH₃) offers milder conditions, while H₂SO₄ accelerates reactions but risks sulfonation side products .

- Stoichiometry: Maintain a 1:1.2 molar ratio of 2,6-dichlorophenol to methyl chloroacetate to drive the reaction to completion.

- Solvent: Use methanol for NaOCH₃-based reactions or dimethylformamide (DMF) for acid-catalyzed routes.

- Reaction Monitoring: Track phenol consumption via pH titration or FTIR for ester bond formation .

Advanced: How do structural modifications in chlorophenoxyacetate derivatives affect their environmental persistence and interaction with microbial degradative enzymes?

Methodological Answer:

- Substituent Position: 2,6-dichloro substitution increases steric hindrance, reducing binding to enzymes like TfdA compared to 2,4-dichloro analogs. This slows degradation rates .

- Electron-Withdrawing Effects: Chlorine atoms deactivate the aromatic ring, making oxidative cleavage by monooxygenases less efficient.

- Persistence Factors:

Basic: What solvent systems are suitable for the extraction and purification of Methyl 2,6-dichlorophenoxyacetate from reaction mixtures?

Methodological Answer:

- Extraction: Use tert-butyl methyl ether or ethyl acetate for liquid-liquid extraction due to high partition coefficients (LogP ~2.8) .

- Purification:

- Storage: Store in anhydrous conditions at -20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.